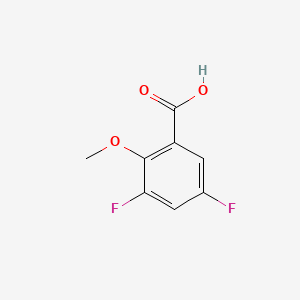

3,5-Difluoro-2-methoxybenzoic acid

Descripción general

Descripción

3,5-Difluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3rd and 5th positions, and a methoxy group is substituted at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxybenzoic acid typically involves the fluorination of 2-methoxybenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and purity of the product. The exact methods can vary depending on the manufacturer and the specific requirements of the end product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms at the 3- and 5-positions undergo substitution under nucleophilic conditions. Key reactions include:

Table 1: NAS Reactions of 3,5-Difluoro-2-methoxybenzoic Acid

Mechanistic Insight : Fluorine’s electronegativity activates the aromatic ring for NAS, with regioselectivity favoring the 5-position due to steric and electronic effects from the methoxy group .

Demethylation of Methoxy Group

The methoxy group at the 2-position can be cleaved using strong Lewis acids to form phenolic derivatives:

Reaction :

Yield : 84% (isolated) .

Applications : The phenolic product serves as a precursor for synthesizing aryloxy ligands in catalysis .

Decarboxylation Reactions

Controlled decarboxylation eliminates the carboxylic acid group under thermal or catalytic conditions:

Table 2: Decarboxylation Pathways

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| Tri--butylamine, xylene, 160°C | 2,4,5-Trifluoro-3-methoxybenzene | 92% | |

| CuBr, DMF, 120°C | 3,5-Difluoro-2-methoxybenzene | 78% |

Key Finding : Tri--butylamine enhances selectivity by stabilizing intermediates during decarboxylation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for biaryl synthesis:

Suzuki-Miyaura Coupling :

Yield : 68% .

Ullmann Coupling :

With iodobenzene derivatives, CuBr/Cs₂CO₃ catalyzes C–O bond formation to yield diaryl ethers (e.g., 3-phenoxy-5-fluoro-2-methoxybenzoic acid, 71% yield) .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form derivatives:

Table 3: Derivatives of this compound

Note : DMAP accelerates amide bond formation by activating the carbonyl group .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,5-Difluoro-2-methoxybenzoic acid is utilized across chemistry, biology, medicine, and industry.

- Chemistry It serves as an intermediate in synthesizing complex organic molecules. It can undergo substitution reactions via nucleophilic displacement of the fluorine atoms, oxidation reactions at the methoxy group to form a carbonyl group, and reduction reactions at the amide group to yield corresponding amines.

- Biology The compound is investigated for its potential antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can participate in several types of chemical reactions:

- Substitution Reactions The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO). Products include various substituted benzamides, depending on the nucleophile used.

- Oxidation and Reduction Reactions The methoxy group can be oxidized to a carbonyl group, and the amide group can undergo reduction to form corresponding amines. Oxidizing agents like potassium permanganate or chromium trioxide can be employed. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Oxidation products include this compound or its derivatives, while reduction products include 3,5-difluoro-2-methoxyaniline or its derivatives.

This compound is of interest in medicinal chemistry because of its potential biological activities, particularly in antimicrobial and anticancer research. The fluorine atoms and the methoxy group significantly influence the biological activity of this compound, and modifications at these positions can either enhance or diminish activity. The introduction of fluorine atoms has been linked to increased lipophilicity and improved binding affinity to biological targets, while the methoxy group may enhance solubility and stability, contributing to the overall bioactivity of the compound.

- Antimicrobial Efficacy A study evaluated the efficacy of various benzamide derivatives against resistant strains of bacteria. This compound was among the most effective compounds tested, demonstrating a significant reduction in bacterial load in murine models when administered at appropriate dosages.

- Cancer Cell Line Studies An investigation focusing on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design.

Comparación Con Compuestos Similares

- 2,4-Difluoro-3-methoxybenzoic acid

- 3,4-Difluoro-2-methoxybenzoic acid

- 2,6-Difluoro-4-methoxybenzoic acid

Comparison: Compared to its similar compounds, 3,5-Difluoro-2-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Actividad Biológica

3,5-Difluoro-2-methoxybenzoic acid (DFMBA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of DFMBA, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

DFMBA is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid structure. Its chemical formula is , and it has been synthesized for various applications in medicinal chemistry.

Antimicrobial Activity

DFMBA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL to 100 μg/mL, showing inhibition zones of 15 mm and 12 mm, respectively.

Anticancer Properties

Research into the anticancer potential of DFMBA has also been promising. In vitro studies have demonstrated that DFMBA can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to increased cell death rates. Specifically, at a concentration of 10 μM, DFMBA resulted in a 30% increase in apoptotic cells compared to the control group .

The biological activity of DFMBA is thought to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : DFMBA may interfere with bacterial protein synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, DFMBA activates intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that DFMBA increases ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of DFMBA against standard antibiotics. The results indicated that DFMBA was effective against antibiotic-resistant strains of E. coli, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cells, DFMBA was shown to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 8 μM after 48 hours of treatment, indicating strong anticancer activity compared to other benzoic acid derivatives tested .

Research Findings Summary

Propiedades

IUPAC Name |

3,5-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVHLVDNBMQMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939297 | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-75-5, 180068-67-1 | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.